molecular formula C13H11NO3 B3094259 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one CAS No. 1255779-40-8

8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one

Cat. No. B3094259
CAS RN: 1255779-40-8
M. Wt: 229.23
InChI Key: CEVBCYZTBFVXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is not fully understood, but studies have shown that it may act through multiple pathways. In cancer cells, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, it has been studied for its potential as a neuroprotective agent, with studies showing its ability to inhibit the aggregation of misfolded proteins and reduce oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one has a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, it has been studied for its potential as a neuroprotective agent, with studies showing its ability to reduce oxidative stress and inhibit the aggregation of misfolded proteins. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one in lab experiments is its potential as a novel drug target for the treatment of various diseases. Another advantage is its potential as a building block for the synthesis of new materials with unique properties. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one. One direction is to further study its potential as a novel drug target for the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and optimize its use in lab experiments.

Scientific Research Applications

8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies showing its ability to inhibit cancer cell proliferation and induce apoptosis. In pharmacology, it has been studied for its potential as a novel drug target for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In materials science, 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one has been studied for its potential as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

8-methyl-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8-3-2-4-9-11(8)14-7-10-12(9)16-5-6-17-13(10)15/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVBCYZTBFVXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C=N2)C(=O)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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